molecular formula C6H6OS B3375782 3-Thiopheneacetaldehyde CAS No. 114633-95-3

3-Thiopheneacetaldehyde

Cat. No. B3375782
CAS RN: 114633-95-3
M. Wt: 126.18 g/mol
InChI Key: CKCMNYDVHYXJDG-UHFFFAOYSA-N
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Description

3-Thiopheneacetaldehyde is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known for their vast applications in natural and physical sciences .


Synthesis Analysis

The synthesis of 3-Thiopheneacetaldehyde involves various methodologies. One approach includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another synthetic route involves the conversion of Thiophene-3-ethanol .


Molecular Structure Analysis

The molecular structure of 3-Thiopheneacetaldehyde can be analyzed using tools like MolView, which provides a structural formula editor and a 3D model viewer . The structure can be converted from 2D to 3D for a more detailed view .


Chemical Reactions Analysis

The chemical reactions involving 3-Thiopheneacetaldehyde can be complex and multifaceted. A systematic approach to reactive chemical analysis can help understand these reactions . The reaction chemistry, the possibility of thermal exothermal activity, and the quantification of reactive chemical hazards are all important aspects to consider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Thiopheneacetaldehyde can be analyzed based on its structure and composition . These properties include color, density, hardness, and melting and boiling points .

Safety and Hazards

The safety data sheet for 3-Thiophenecarboxaldehyde, a related compound, indicates that it is a combustible liquid, harmful if swallowed, and can cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-thiophen-3-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-3-1-6-2-4-8-5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMNYDVHYXJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556437
Record name (Thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiopheneacetaldehyde

CAS RN

114633-95-3
Record name (Thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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